molecular formula C9H11N3O2 B1619281 N-(2-Hydrazino-2-oxoethyl)benzamide CAS No. 2443-68-7

N-(2-Hydrazino-2-oxoethyl)benzamide

Cat. No.: B1619281
CAS No.: 2443-68-7
M. Wt: 193.2 g/mol
InChI Key: GFEYJORMLBEOOP-UHFFFAOYSA-N
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Description

N-(2-Hydrazino-2-oxoethyl)benzamide is an organic compound with the molecular formula C9H11N3O2. It is characterized by the presence of a hydrazino group attached to an oxoethyl chain, which is further connected to a benzamide moiety. This compound is known for its white crystalline or crystalline powder form and has various applications in organic synthesis and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Hydrazino-2-oxoethyl)benzamide can be synthesized through the reaction of benzoyl chloride with hydrazine. The general procedure involves dissolving benzoyl chloride in an organic solvent such as ethanol, followed by the gradual addition of hydrazine hydrate. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by filtration and purified through recrystallization from a suitable solvent like ethanol .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but often involves optimized conditions for higher yield and purity. This may include the use of continuous flow reactors, controlled temperature environments, and advanced purification techniques such as chromatography to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydrazino-2-oxoethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydrazides or amines.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce hydrazides or amines. Substitution reactions can lead to a variety of substituted benzamides .

Scientific Research Applications

N-(2-Hydrazino-2-oxoethyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Hydrazino-2-oxoethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydrazino-2-oxoethyl)acetamide
  • N-(2-Hydrazino-2-oxoethyl)propionamide
  • N-(2-Hydrazino-2-oxoethyl)butyramide

Uniqueness

N-(2-Hydrazino-2-oxoethyl)benzamide is unique due to its specific structural features, such as the benzamide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications in research and industry .

Properties

IUPAC Name

N-(2-hydrazinyl-2-oxoethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c10-12-8(13)6-11-9(14)7-4-2-1-3-5-7/h1-5H,6,10H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEYJORMLBEOOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80325162
Record name N-(2-Hydrazino-2-oxoethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80325162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2443-68-7
Record name Glycine, N-benzoyl-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2443-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 408923
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002443687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2443-68-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408923
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Hydrazino-2-oxoethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80325162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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